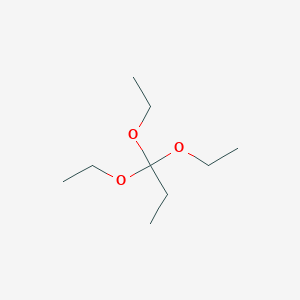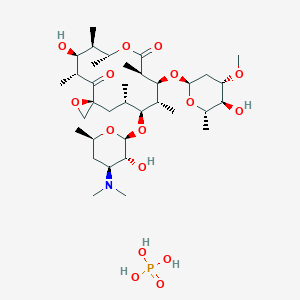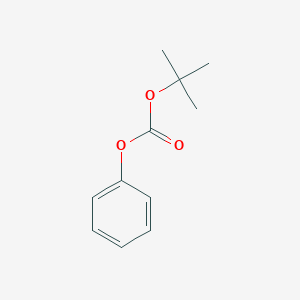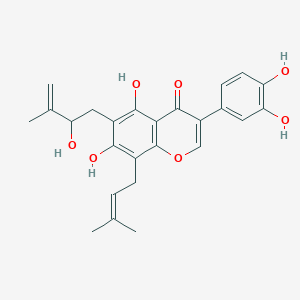
Ortopropionato de trietilo
Descripción general
Descripción
Triethyl orthopropionate (TEP) is a versatile chemical compound with a wide range of applications in the scientific research field. It is a colorless, odorless, and flammable liquid with a boiling point of 128°C. TEP is a key intermediate in the synthesis of many compounds, including dyes, pharmaceuticals, and flavorings. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. In addition, TEP has been studied for its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Síntesis de compuestos heterocíclicos
Ortopropionato de trietilo: se utiliza en la síntesis de compuestos heterocíclicos, que son cruciales en la industria farmacéutica. Por ejemplo, puede reaccionar con pirrol y ácido cloroacético para formar 1,1,1-[tri-(pirrol-2-il)]propano . Este proceso es significativo para crear compuestos con potenciales efectos terapéuticos.
Reordenamiento de Claisen
En química orgánica, This compound se utiliza comúnmente en el reordenamiento de Claisen . Esta reacción es un método valioso para construir nuevos enlaces carbono-carbono, lo que lleva a la formación de estructuras moleculares complejas a partir de otras más simples.
Intermediarios farmacéuticos
El compuesto sirve como intermedio en la producción de productos químicos farmacéuticos. Está involucrado en reacciones para producir varios intermediarios que se procesan posteriormente para crear ingredientes farmacéuticos activos (API) .
Síntesis orgánica
This compound: se aplica en síntesis orgánicas para introducir grupos éster propionato en moléculas. Esto es particularmente útil para modificar las propiedades de los compuestos químicos para mejorar su reactividad o estabilidad .
Ciencia de los materiales
En la ciencia de los materiales, This compound se puede utilizar para modificar las propiedades de los polímeros y resinas. Al incorporarlo en cadenas de polímeros, los investigadores pueden alterar las propiedades térmicas y mecánicas de los materiales .
Química analítica
Como estándar en química analítica, This compound ayuda en la calibración de instrumentos y la validación de métodos analíticos. Sus propiedades conocidas proporcionan un punto de referencia para la comparación en varias técnicas analíticas .
Industria del sabor y la fragancia
This compound: también puede encontrar aplicaciones en la industria del sabor y la fragancia debido a su potencial para impartir olores y sabores únicos a base de éster a los productos .
Química agrícola
En química agrícola, This compound se puede utilizar para sintetizar agroquímicos como pesticidas y herbicidas. Su reactividad permite la creación de compuestos que pueden proteger los cultivos de plagas y enfermedades .
Safety and Hazards
Triethyl orthopropionate is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . Safety measures include wearing personal protective equipment, avoiding contact with skin and eyes, not breathing mist/vapors/spray, taking precautionary measures against static discharges, using spark-proof tools and explosion-proof equipment .
Mecanismo De Acción
Target of Action
Triethyl orthopropionate, also known as 1,1,1-Triethoxypropane, is a versatile compound used in various organic transformations
Mode of Action
Triethyl orthopropionate is commonly used in the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction . It can react with pyrrole and chloroacetic acid to form 1,1,1-tri-(pyrrol-2-yl)propane . This reaction demonstrates the compound’s ability to act as a substrate in multi-component organic reactions .
Biochemical Pathways
The biochemical pathways involving Triethyl orthopropionate are primarily related to its role in organic synthesis. For instance, in the Claisen rearrangement, it helps construct new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules .
Pharmacokinetics
It’s worth noting that it is a clear colorless liquid, soluble in alcohol, chloroform, ethyl acetate, and ether, and it hydrolyzes slowly in water .
Result of Action
The result of Triethyl orthopropionate’s action is the formation of new organic compounds. For example, its reaction with pyrrole and chloroacetic acid results in the formation of 1,1,1-tri-(pyrrol-2-yl)propane .
Action Environment
The action of Triethyl orthopropionate can be influenced by the reaction medium. For instance, solvent-free conditions, aqueous media, and organic solvents can all impact the efficiency of the reactions it participates in . Its use under solvent-free conditions aligns with green chemistry goals, as it avoids the use of volatile toxic solvents .
Análisis Bioquímico
Biochemical Properties
Triethyl orthopropionate is known to participate in biochemical reactions, particularly in the Claisen rearrangement This rearrangement is a powerful method in organic chemistry for the formation of carbon-carbon bonds
Molecular Mechanism
The molecular mechanism of Triethyl orthopropionate primarily involves its role in the Claisen rearrangement In this reaction, Triethyl orthopropionate can react with other substances to form new compounds
Propiedades
IUPAC Name |
1,1,1-triethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWYWKIOMUZSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059431 | |
| Record name | Propane, 1,1,1-triethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Triethyl orthopropionate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19898 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
115-80-0 | |
| Record name | Triethyl orthopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl orthopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl orthopropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,1,1-triethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1,1-triethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl orthopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ORTHOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UVM48BAS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)





